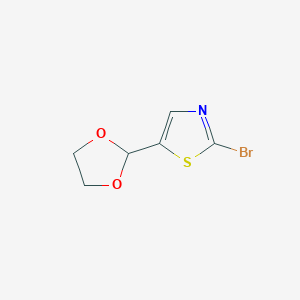
2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride
Übersicht
Beschreibung
2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C13H18ClNO2 and a molecular weight of 255.74 . It is used in the preparation of acylaminophenothiazines as neuroprotective agents .
Molecular Structure Analysis
The molecular structure of 2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride can be represented by the InChI code1S/C13H17NO2.ClH/c15-13(16)12(10-14-8-4-5-9-14)11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10H2,(H,15,16);1H . This indicates that the molecule consists of a phenyl group attached to the second carbon of a propanoic acid, with a pyrrolidin-1-yl group attached to the third carbon. Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride include a molecular weight of 255.74 g/mol . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Neuroprotective Agent Synthesis
This compound is utilized in the synthesis of acylaminophenothiazines , which are known for their neuroprotective properties . These agents can help in the treatment of neurodegenerative diseases by protecting neuronal cells from damage.
Heterocyclic Building Blocks
As a heterocyclic compound, it serves as a building block in chemical synthesis, particularly in the creation of more complex molecules with potential pharmacological activities .
Material Science Research
In material science, this compound’s unique structure could be explored for the development of new materials with specific properties like conductivity or luminescence .
Chromatography
Due to its distinct chemical properties, it can be used as a standard or reference compound in chromatographic analysis to help identify and quantify similar compounds .
Chemical Synthesis
It’s a valuable reagent in chemical synthesis, contributing to the development of a wide range of organic compounds, including pharmaceuticals and agrochemicals .
Analytical Chemistry
In analytical chemistry, it can be used to calibrate instruments or develop new analytical methodologies due to its well-defined physical and chemical properties .
Pharmacological Research
This compound may be investigated for its pharmacological effects, such as its potential role in modulating biological pathways or as a precursor to more active pharmaceutical ingredients .
Educational Purposes
In academic settings, it can be used to demonstrate various chemical reactions and synthesis techniques to students studying organic chemistry .
Wirkmechanismus
Target of Action
It is used to prepare acylaminophenothiazines, which are known to be neuroprotective agents .
Mode of Action
Based on its use in the preparation of acylaminophenothiazines, it can be inferred that it might interact with neural targets to exert its neuroprotective effects .
Result of Action
It is known to be used in the preparation of acylaminophenothiazines, which have neuroprotective effects .
Eigenschaften
IUPAC Name |
2-phenyl-3-pyrrolidin-1-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-14-8-4-5-9-14)11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHAILBJAGBDTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B1382731.png)

![1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea](/img/structure/B1382734.png)








